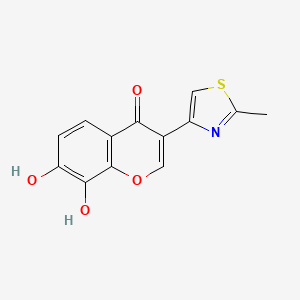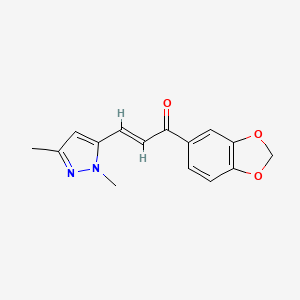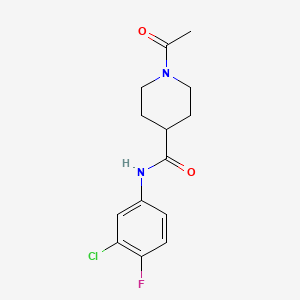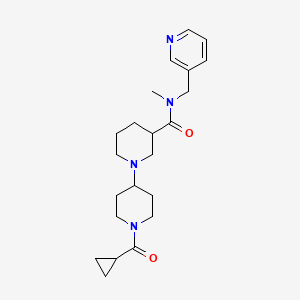
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one, commonly known as 'thiolutin', is a natural product derived from Streptomyces bacteria. It has been found to possess several biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Due to its unique chemical structure, thiolutin has been a subject of interest for scientists in the field of medicinal chemistry and drug discovery.
作用机制
The mechanism of action of thiolutin is not fully understood. However, it has been proposed that thiolutin exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. Thiolutin has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying the acetylation status of histones.
Biochemical and Physiological Effects:
Thiolutin has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Thiolutin has also been found to inhibit the activity of HDACs, leading to the upregulation of several genes involved in cell cycle regulation and apoptosis. In addition, thiolutin has been found to inhibit the activity of NF-κB, leading to the downregulation of several genes involved in inflammation and cancer.
实验室实验的优点和局限性
Thiolutin has several advantages as a research tool. It is a natural product, which makes it a useful tool for studying the structure-activity relationships of bioactive compounds. Thiolutin is also relatively easy to synthesize and purify, which makes it a useful tool for studying the mechanism of action of bioactive compounds. However, thiolutin has several limitations as a research tool. It is a complex molecule, which makes it difficult to modify and optimize for specific biological activities. In addition, thiolutin has several potential toxicities, which make it difficult to use in vivo.
未来方向
Thiolutin research has several future directions. One direction is to optimize the synthesis and purification methods to increase yields and purity. Another direction is to study the structure-activity relationships of thiolutin and its analogs to identify more potent and selective bioactive compounds. In addition, future research could focus on the development of thiolutin-based drugs for the treatment of cancer and other diseases. Finally, future research could focus on the development of new methods for the delivery of thiolutin and other bioactive compounds to target tissues.
合成方法
Thiolutin can be synthesized by fermentation of Streptomyces bacteria. The bacteria are grown in a suitable medium, and the product is extracted from the culture broth. Several methods have been developed for the purification of thiolutin, including column chromatography and preparative HPLC.
科学研究应用
Thiolutin has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Thiolutin has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, thiolutin has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
属性
IUPAC Name |
7,8-dihydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4S/c1-6-14-9(5-19-6)8-4-18-13-7(11(8)16)2-3-10(15)12(13)17/h2-5,15,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVYMIWOVFQGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone](/img/structure/B5498572.png)
![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5498576.png)
![5-[(4-methyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5498584.png)

![N-cyclopropyl-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498607.png)
![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5498615.png)
![2-{[(dimethylamino)methylene]amino}-3-thiophenecarboxamide](/img/structure/B5498636.png)
![N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5498639.png)
![{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5498646.png)

![4-ethyl-2-{[(2-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5498653.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5498655.png)
